molecular formula C23H18N4OS B2436878 6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-22-2

6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2436878
CAS RN: 868147-22-2
M. Wt: 398.48
InChI Key: OTINGDSTQHQADC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the chromene and triazolopyrimidine cores, followed by the introduction of the thiophen-2-yl and o-tolyl groups. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromene ring fused with a triazolopyrimidine ring. The thiophen-2-yl and o-tolyl groups would be attached at the 6 and 7 positions of the fused ring system, respectively .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The thiophene and pyrimidine rings are aromatic and would be expected to undergo electrophilic aromatic substitution reactions. The triazole ring might undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It would be expected to have moderate to high lipophilicity due to the presence of multiple aromatic rings. Its solubility in water would likely be low, although this could be improved by the introduction of suitable functional groups .

Scientific Research Applications

Structural Elucidation and Antimicrobial Evaluation

Research has demonstrated the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones using 1,3-Di(thiophen-2-yl)prop-2-en-1-one. These compounds were evaluated for their antimicrobial activities, showing mild activities against certain microbes. The structural assignment was supported by various analytical techniques, including infrared, 1H NMR, Mass spectral data, and density functional calculations. These findings indicate the potential utility of such compounds in developing new antimicrobial agents (Gomha et al., 2018).

Tuberculostatic Activity

Another study focused on the synthesis of structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. These compounds were evaluated for tuberculostatic activity, analyzing the structure-activity relationships to identify promising antituberculous agents (Titova et al., 2019).

Synthesis of Derivatives

Further research includes the synthesis of novel 2-Methyl and 2-Cyanomethyl-12-Aryl-8,12-Dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives. These derivatives were characterized by single-crystal X-ray diffraction analysis, highlighting their potential in various scientific applications (Li et al., 2015).

X-ray Study and Synthesis

An X-ray study of 6H-chromeno[3,4-e][1,3,4]triazolo[2,3-a]pyrimidine showcased the molecular structure, providing insights into the synthesis and structural analysis of such compounds (Amr et al., 2016).

Insecticidal Potential

The synthesis and biochemical impacts of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against Spodoptera littoralis were investigated. This research shows the insecticidal potential of compounds related to the specified chemical structure, with some derivatives showing potent toxic effects (Soliman et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Compounds containing chromene, triazole, and pyrimidine rings are known to exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with all chemicals, appropriate precautions should be taken when handling and storing this compound to prevent exposure and ensure safety .

Future Directions

The future research directions for this compound could include further exploration of its biological activities, optimization of its physical and chemical properties through structural modification, and investigation of its mechanism of action .

properties

IUPAC Name

11-(2-methylphenyl)-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-14-7-2-3-8-15(14)21-19-20(26-23-24-13-25-27(21)23)16-9-4-5-10-17(16)28-22(19)18-11-6-12-29-18/h2-13,21-22H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTINGDSTQHQADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CC=CS5)NC6=NC=NN26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

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